5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a sulfonyl group, and a methylpiperidyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones or α-enolic dithioesters.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Incorporation of the Methylpiperidyl Group: The methylpiperidyl group can be attached through nucleophilic substitution reactions using suitable piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
- 2-(4-[(5-Chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl)carbonyl
Uniqueness
Its thiophene core, combined with the chloro, sulfonyl, and methylpiperidyl groups, makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
500149-13-3 |
---|---|
Molecular Formula |
C10H14ClNO2S2 |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C10H14ClNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
VXEBUQGOBQVHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl |
solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.